molecular formula C19H36B3BrO6 B14648608 2,2',2''-(Bromomethanetriyl)tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) CAS No. 52293-03-5

2,2',2''-(Bromomethanetriyl)tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

Cat. No.: B14648608
CAS No.: 52293-03-5
M. Wt: 472.8 g/mol
InChI Key: ARVDNRLCJPMGNH-UHFFFAOYSA-N
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Description

2,2’,2’'-(Bromomethanetriyl)tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a boron-containing compound that features three dioxaborolane groups attached to a central bromomethane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,2’'-(Bromomethanetriyl)tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) typically involves the reaction of bromomethane with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a suitable catalyst. The reaction conditions often include:

    Solvent: Common solvents used include tetrahydrofuran (THF) or dichloromethane (DCM).

    Catalyst: Palladium-based catalysts are frequently employed.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Time: Reaction times can vary but typically range from several hours to overnight.

Industrial Production Methods

Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures for handling bromomethane and other reagents.

Chemical Reactions Analysis

Types of Reactions

2,2’,2’'-(Bromomethanetriyl)tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Coupling Reactions: The dioxaborolane groups can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve mild bases and solvents like THF or DCM.

    Coupling Reactions: Reagents include aryl halides and palladium catalysts. Conditions often involve bases like potassium carbonate and solvents such as ethanol or water.

Major Products

    Substitution Reactions: Products include substituted methanes with various functional groups.

    Coupling Reactions: Products include biaryl compounds and other complex organic molecules.

Scientific Research Applications

2,2’,2’'-(Bromomethanetriyl)tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) has several applications in scientific research:

    Organic Synthesis: Used as a building block for synthesizing complex organic molecules.

    Materials Science: Employed in the preparation of advanced materials, including polymers and nanomaterials.

    Medicinal Chemistry: Investigated for potential use in drug discovery and development.

    Biological Research: Utilized in the study of biological systems and as a tool for labeling and tracking biomolecules.

Mechanism of Action

The mechanism of action of 2,2’,2’'-(Bromomethanetriyl)tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) involves its ability to form stable boron-carbon bonds. The dioxaborolane groups can interact with various molecular targets, facilitating reactions such as cross-coupling and substitution. The bromine atom can act as a leaving group, enabling the formation of new bonds with nucleophiles.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’,2’'-(Bromomethanetriyl)tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is unique due to its tri-dioxaborolane structure, which provides multiple reactive sites for chemical modifications. This makes it a versatile compound for various synthetic applications, distinguishing it from other boron-containing compounds.

Properties

CAS No.

52293-03-5

Molecular Formula

C19H36B3BrO6

Molecular Weight

472.8 g/mol

IUPAC Name

2-[bromo-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C19H36B3BrO6/c1-13(2)14(3,4)25-20(24-13)19(23,21-26-15(5,6)16(7,8)27-21)22-28-17(9,10)18(11,12)29-22/h1-12H3

InChI Key

ARVDNRLCJPMGNH-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(B2OC(C(O2)(C)C)(C)C)(B3OC(C(O3)(C)C)(C)C)Br

Origin of Product

United States

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